molecular formula C7H6ClF B047102 2-Chloro-3-fluorotoluene CAS No. 116850-28-3

2-Chloro-3-fluorotoluene

Cat. No.: B047102
CAS No.: 116850-28-3
M. Wt: 144.57 g/mol
InChI Key: YSCFYJSLWLBAND-UHFFFAOYSA-N
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Description

2-Chloro-3-fluorotoluene is a useful research compound. Its molecular formula is C7H6ClF and its molecular weight is 144.57 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Fluorogenic Labeling : 2-Chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde, a derivative of 2-Chloro-3-fluorotoluene, is used for fluorogenic labeling. It effectively separates chlorophenols in pharmaceutical formulations, aiding in the determination of chlorocresol and chloroxylenol in creams and ointments (Gatti, Roveri, Bonazzi, & Cavrini, 1997).

  • Biological Solution Preservative : A mixture containing o-fluorotoluene (a relative of this compound) serves as an effective, chemically inert preservative for biological solutions and can be completely removed during steam sterilization (Hutner & Bjerknes, 1948).

  • Spectroscopy and Quantum Chemistry : The internal rotation and hyperfine effects due to chlorine nuclear quadrupole coupling in 2-Chloro-4-fluorotoluene, a compound similar to this compound, have been studied using microwave spectroscopy and quantum chemistry, providing insights into its molecular structure and properties (Nair et al., 2020).

  • Vibrational Spectroscopy : The study of the jet-cooled 2-chloro-5-fluorobenzyl radical, closely related to this compound, has revealed information about electronic transition energy and vibrational mode frequencies (Chae, Yoon, & Lee, 2014).

  • Density Functional Theory Studies : Comprehensive vibrational assignments for 2,6-dichlorotoluene and 2-chloro-6-fluorotoluene have been made based on density functional theory. These studies help in understanding the charge transfer and molecular structure of such compounds (Krishnakumar, Mangaiarkkarasi, Mathammal, Prabavathi, & Surumbarkuzhali, 2013).

Safety and Hazards

2-Chloro-3-fluorotoluene is considered hazardous. It is flammable and can cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . Safety precautions include avoiding contact with skin, eyes, and clothing, avoiding inhalation of vapors or spray mist, and handling in accordance with good industrial hygiene and safety practice .

Properties

IUPAC Name

2-chloro-1-fluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF/c1-5-3-2-4-6(9)7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSCFYJSLWLBAND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60557707
Record name 2-Chloro-1-fluoro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116850-28-3
Record name 2-Chloro-1-fluoro-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60557707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The general procedure was followed using a mixture of 1-(2-propenyl)-2-chloro-2,3,3-trifluorocyclobutane and 1-methyl-1-vinyl-2-chloro-2,3,3-trifluorocyclobutane as the liquid feed at a flow rate of 1 ml/hr. Nitrogen gas was used as the inert carrier. The reactor was charged with 3 g of AL-0104 (tableted activated alumina containing 99% Al2O3). At 400° C. the yield of the produced aromatic products was 12% combined yield of 1-methyl-2,3-difluorobenzene and 1-methyl-3,4-difluorobenzene and a combined yield of 88% of 1-methyl-2-chloro-3-fluorobenzene and 1-methyl-3-chloro-4-fluorobenzene.
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1-(2-propenyl)-2-chloro-2,3,3-trifluorocyclobutane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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